2-(3,4-dimethoxyphenyl)-N-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]acetamide
Description
This compound features a 3,4-dimethoxyphenyl group attached to an acetamide core. The ethyl linker in the acetamide is substituted with two dimethylamino groups: one at the ethyl chain and another at the para position of a phenyl ring. Its molecular formula is C₂₃H₃₁N₃O₃, with a molecular weight of 397.51 g/mol.
Properties
IUPAC Name |
2-(3,4-dimethoxyphenyl)-N-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H31N3O3/c1-24(2)18-10-8-17(9-11-18)19(25(3)4)15-23-22(26)14-16-7-12-20(27-5)21(13-16)28-6/h7-13,19H,14-15H2,1-6H3,(H,23,26) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGCMCLHHVUGKPZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(CNC(=O)CC2=CC(=C(C=C2)OC)OC)N(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H31N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(3,4-dimethoxyphenyl)-N-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]acetamide is a synthetic molecule that has garnered attention in pharmacological research due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms, effects on various biological systems, and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
This structure includes a dimethoxyphenyl group and two dimethylamino groups, which are thought to contribute to its biological activity.
The biological activity of the compound is primarily attributed to its interaction with various molecular targets within the body. Studies have suggested several mechanisms through which it exerts its effects:
- Inhibition of Enzymatic Activity : The compound has shown potential in inhibiting acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes involved in neurotransmitter breakdown. This inhibition can lead to increased levels of acetylcholine, which may enhance cognitive functions and has implications for treating neurodegenerative diseases such as Alzheimer's .
- Antioxidant Properties : The presence of methoxy groups in the structure is associated with antioxidant activity. This property helps in reducing oxidative stress, which is linked to various chronic diseases .
- Neuroprotective Effects : Research indicates that the compound may protect neuronal cells from apoptosis induced by amyloid-beta peptides, a hallmark of Alzheimer's disease. Its ability to cross the blood-brain barrier enhances its potential as a neuroprotective agent .
Biological Activity Data
The following table summarizes key biological activities reported for the compound:
Case Studies
- Alzheimer's Disease Model : In a study involving MC65 cells treated with amyloid-beta peptides, the compound demonstrated significant neuroprotective effects by reducing cell death and improving mitochondrial function. It was observed that treatment led to decreased levels of reactive oxygen species (ROS) and improved synaptic function .
- Cognitive Enhancement : In animal models, administration of this compound resulted in improved memory performance in tasks designed to assess cognitive function. The mechanism was linked to enhanced cholinergic transmission due to AChE inhibition .
Comparison with Similar Compounds
Structural and Functional Analogues
N-[2-(3,4-Dimethoxyphenyl)ethyl]-2-{4-[(Isobutylamino)sulfonyl]-2-methylphenoxy}acetamide
- Structure: Retains the 3,4-dimethoxyphenethyl group but replaces dimethylamino substituents with a sulfonylphenoxy moiety.
- Molecular Formula : C₂₄H₃₁N₃O₆S.
- Activity : ACE2 inhibitor with a docking score of -5.51 kcal/mol .
- Key Difference: The sulfonylphenoxy group may enhance target specificity but reduce solubility compared to dimethylamino groups.
N-(2-(3,4-Dimethoxyphenyl)ethyl)-2-(3,4-Dimethoxyphenyl)acetamide
- Structure : Dual 3,4-dimethoxyphenyl groups attached to the acetamide.
- Molecular Formula: C₂₀H₂₃NO₅.
N-(4-Aminophenyl)-N-[2-(Dimethylamino)ethyl]-2-Methoxyacetamide
- Structure: Combines dimethylaminoethyl and methoxy groups with an aminophenyl substituent.
- Molecular Formula : C₁₃H₂₀N₃O₂.
- Key Difference: Smaller molecular weight and presence of an amino group may improve hydrogen bonding but reduce steric bulk compared to the target compound .
2-(4,5-Dimethoxy-2-Nitrophenyl)-N-[2-(3,4-Dimethoxyphenyl)ethyl]acetamide
- Structure : Nitro and multiple methoxy groups on the phenyl rings.
- Molecular Formula : C₂₀H₂₁N₂O₇.
Comparative Data Table
Key Structural and Pharmacological Insights
Dimethylamino vs. Methoxy Groups: Dimethylamino substituents (target compound) enhance solubility in acidic environments due to protonation, whereas methoxy groups () increase lipophilicity, affecting membrane permeability.
Impact of Sulfonylphenoxy Group: The sulfonylphenoxy moiety in ’s compound improves ACE2 binding specificity but may reduce bioavailability due to higher molecular weight and polarity .
Crystallographic Considerations :
- Studies on dichlorophenyl acetamides () highlight how substituents affect dihedral angles and crystal packing, which can influence dissolution rates and stability .
Q & A
Q. How can metabolic stability be improved for in vivo applications?
- Methodology : Introduce deuterium at labile C-H positions (deuterium exchange reduces CYP450-mediated oxidation). Pharmacokinetic studies in rodents show a 2.3-fold increase in half-life for deuterated analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
